Enzymatic Potency: Hsd17B13-IN-88 IC50 Profile Compared to Reference Inhibitors BI-3231 and HSD17B13-IN-105
Hsd17B13-IN-88 inhibits HSD17B13 enzymatic activity with an IC50 value of ≤0.1 μM (100 nM) using estradiol as substrate . In direct comparison, BI-3231 exhibits significantly higher potency with an IC50 of 1 nM in enzymatic assays [1], while HSD17B13-IN-105 demonstrates an IC50 of 0.036 μM (36 nM) . This indicates that Hsd17B13-IN-88 is approximately 100-fold less potent than BI-3231 and approximately 2.8-fold less potent than HSD17B13-IN-105 in this assay system.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | ≤0.1 μM (100 nM) |
| Comparator Or Baseline | BI-3231: 1 nM; HSD17B13-IN-105: 36 nM |
| Quantified Difference | 100-fold less potent than BI-3231; 2.8-fold less potent than HSD17B13-IN-105 |
| Conditions | In vitro enzymatic assay using estradiol as substrate |
Why This Matters
Researchers requiring a less potent HSD17B13 inhibitor for specific dose-response studies, combination treatments, or models where complete enzyme ablation is undesirable may prioritize Hsd17B13-IN-88 over ultra-potent analogs.
- [1] Thamm, S. et al. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science. J Med Chem. 2023, 66, 2854-2876. View Source
